[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
Description
The compound 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride (hereafter referred to as the target compound) is a benzimidazole derivative with a chloro substituent at the 5-position and a methylamine-ethyl side chain at the 2-position. Its molecular formula is C₁₀H₁₂ClN₃·2HCl, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous environments . Key structural features include:
- 5-chloro substitution on the benzimidazole ring, contributing to electron-withdrawing effects.
- Dihydrochloride counterions, improving stability and bioavailability.
Predicted physicochemical properties include a collision cross-section (CCS) of 142.7 Ų for the [M+H]+ adduct, suggesting a compact molecular geometry .
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGZHGYGJMMZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-48-9 | |
| Record name | [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nucleophilic Substitution Reaction: Starting from 5-chloro-1H-1,3-benzodiazole, the compound can be synthesized by reacting it with ethylamine in the presence of a suitable base, followed by methylation using methyl iodide.
Reductive Amination: Another method involves the reductive amination of 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde with methylamine, followed by reduction using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines and secondary amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic uses in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
The target compound is compared to benzimidazole derivatives with substitutions at the 5-position and modifications to the side chain (Table 1).
Table 1: Structural and Molecular Comparison
Key Observations:
- Substituent Effects :
- Side Chain Modifications :
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data
- Spectral Gaps : The target compound lacks experimental spectral data, unlike the benzimidazolamine derivative in , which shows characteristic N-H and C=N stretches in IR and aromatic proton signals in NMR .
Biological Activity
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride, a compound with the CAS number 1269288-39-2, is a derivative of benzodiazole known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14Cl3N3
- Molecular Weight : 268.57 g/mol
- Structure : The compound features a benzodiazole ring substituted with a chloro group and an ethyl(methyl)amine moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to other benzodiazole derivatives suggests potential applications in pharmacology, particularly in oncology and neurology.
Biological Activity
Research indicates that compounds similar to 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride exhibit significant activity against specific kinases involved in cancer progression:
- Inhibition of Kinases : Studies have shown that related benzodiazole derivatives can inhibit Src family kinases (SFKs), which are implicated in tumor growth and metastasis. For instance, AZD0530, a similar compound, demonstrated potent inhibition of c-Src and Abl kinases at low nanomolar concentrations, leading to reduced tumor growth in preclinical models .
- Anticancer Properties : In vivo studies suggest that compounds with similar structures can significantly inhibit tumor growth in xenograft models. For example, AZD0530 led to increased survival rates in aggressive cancer models when administered orally .
Case Studies and Research Findings
Safety and Toxicology
Safety profiles for 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride are still under investigation. However, related compounds have demonstrated manageable toxicity profiles in preclinical studies. Hazard statements for similar compounds indicate potential risks such as irritation and respiratory issues upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
